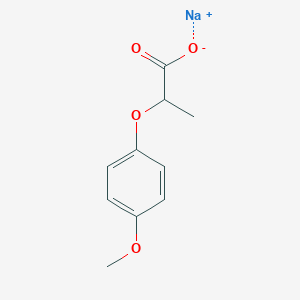

Sodium 2-(4-methoxyphenoxy)propanoate

Overview

Description

Sodium 2-(4-methoxyphenoxy)propanoate is the sodium salt form of 2-(4-methoxyphenoxy)propanoic acid, a natural carboxylic acid found in roasted coffee beans . It is known for its ability to mask sweet flavors, making it a valuable additive in the food industry . This compound is commonly used in products like jellies and jams to suppress the sweetness of sugar, allowing the fruit flavors to be more pronounced .

Biochemical Analysis

Biochemical Properties

Sodium 2-(4-methoxyphenoxy)propanoate plays a crucial role in biochemical reactions, particularly in its interaction with taste receptors. It is a potent inhibitor of the sweetness of sucrose and other sweeteners . The compound interacts with various biomolecules, including taste receptors on the tongue, where it acts as a competitive inhibitor. This interaction prevents sweet molecules from binding to their receptors, thereby reducing the perception of sweetness . Additionally, this compound has been found to interact with other proteins and enzymes involved in taste perception, further modulating the sensory experience.

Cellular Effects

The effects of this compound on cellular processes are profound. In taste receptor cells, the compound inhibits the activation of sweet taste receptors, leading to a decreased response to sweet stimuli This inhibition affects cell signaling pathways associated with taste perception, altering the overall sensory experience

Molecular Mechanism

At the molecular level, this compound exerts its effects through competitive inhibition. The compound binds to the sweet taste receptors, blocking the binding sites for sweet molecules . This competitive inhibition prevents the activation of the receptors, thereby reducing the perception of sweetness. The molecular structure of this compound allows it to fit into the receptor binding sites, effectively outcompeting sweet molecules and inhibiting their effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, maintaining its inhibitory effects on sweetness perception Prolonged exposure to certain environmental factors, such as high temperatures or extreme pH levels, may lead to its degradation

Dosage Effects in Animal Models

Studies on animal models have demonstrated that the effects of this compound vary with dosage. At low doses, the compound effectively inhibits sweetness perception without causing adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal discomfort and changes in metabolic processes. These findings highlight the importance of careful dosage regulation when using this compound in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as a taste modulator. The compound interacts with enzymes and cofactors involved in taste perception, altering metabolic flux and metabolite levels . Its inhibitory effects on sweetness perception are mediated through its interaction with specific taste receptors, which are part of complex metabolic pathways that regulate sensory experiences.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is soluble in water and propylene glycol, allowing it to be easily absorbed and distributed in aqueous environments . It interacts with transporters and binding proteins that facilitate its movement across cell membranes, ensuring its effective localization and accumulation in target tissues.

Subcellular Localization

The subcellular localization of this compound is critical to its activity and function. The compound is primarily localized in the taste receptor cells on the tongue, where it exerts its inhibitory effects on sweetness perception . Post-translational modifications and targeting signals direct this compound to specific compartments within these cells, ensuring its precise localization and optimal function.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 2-(4-methoxyphenoxy)propanoate can be synthesized through the reaction of 4-methoxyphenol with 2-bromopropanoic acid in the presence of a base such as sodium hydroxide . The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 2-(4-methoxyphenoxy)propanoic acid, which is then neutralized with sodium hydroxide to yield lactisole .

Industrial Production Methods

Industrial production of lactisole involves similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield . The final product is purified through crystallization and filtration techniques to obtain a high-purity lactisole suitable for food applications .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(4-methoxyphenoxy)propanoate primarily undergoes substitution reactions due to the presence of the methoxy and phenoxy groups . It can also participate in esterification reactions to form esters with various alcohols .

Common Reagents and Conditions

Common reagents used in the reactions involving lactisole include bases like sodium hydroxide and potassium carbonate, as well as acids like hydrochloric acid for neutralization . The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 80°C .

Major Products Formed

The major products formed from the reactions of lactisole include esters and substituted phenoxypropanoic acids . These products are often used in further chemical synthesis and research applications .

Scientific Research Applications

Sodium 2-(4-methoxyphenoxy)propanoate has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic routes.

Biology: Employed in taste receptor research to understand the mechanisms of sweet taste inhibition.

Medicine: Investigated for its potential role in modulating taste perception in patients with taste disorders.

Mechanism of Action

Sodium 2-(4-methoxyphenoxy)propanoate exerts its effects by interacting with the transmembrane domain of the T1R3 subunit of the human sweet taste receptor . This interaction inhibits the receptor’s ability to respond to sweet compounds, effectively reducing the perception of sweetness . The carboxyl group of lactisole plays a crucial role in stabilizing the interaction with the receptor, leading to its inhibitory effects .

Comparison with Similar Compounds

Similar Compounds

Gymnemic Acid: Another sweetness inhibitor that is more effective than lactisole in suppressing the sweetness of certain artificial sweeteners.

2,4-Dichlorophenoxypropanoic Acid (2,4-DP): Shares a similar molecular skeleton with lactisole and has been shown to be more potent in inhibiting the sweet taste receptor.

Uniqueness of Sodium 2-(4-methoxyphenoxy)propanoate

This compound is unique in its ability to selectively inhibit the human sweet taste receptor without affecting the perception of other tastes like bitterness, sourness, and saltiness . This selective inhibition makes it a valuable tool in both scientific research and the food industry .

Properties

CAS No. |

150436-68-3 |

|---|---|

Molecular Formula |

C10H12NaO4 |

Molecular Weight |

219.19 g/mol |

IUPAC Name |

sodium;2-(4-methoxyphenoxy)propanoate |

InChI |

InChI=1S/C10H12O4.Na/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9;/h3-7H,1-2H3,(H,11,12); |

InChI Key |

SJQKPPSYZSRKEP-UHFFFAOYSA-N |

SMILES |

CC(C(=O)[O-])OC1=CC=C(C=C1)OC.[Na+] |

Isomeric SMILES |

CC(C(=O)[O-])OC1=CC=C(C=C1)OC.[Na+] |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC.[Na] |

Appearance |

Assay:≥98%A crystalline solid |

melting_point |

Mp 190 ° |

Key on ui other cas no. |

150436-68-3 |

physical_description |

White to pale cream, crystalline solid |

Pictograms |

Irritant |

solubility |

Soluble in water and propylene glycol, slightly soluble in fat Miscible at room temperature (in ethanol) |

Synonyms |

lactisole |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.